In-Depth Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
In-Depth Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
CAS Number: 175277-67-5
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction:
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive chloro and amino substituents, make it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino and chloro groups provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details relevant to researchers in the field of drug discovery and development.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is provided in the tables below. This data is essential for its identification, purification, and characterization in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 175277-67-5 |
| Molecular Formula | C₆H₃Cl₂F₃N₂ |
| Molecular Weight | 231.00 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 45-48 °C |
Table 2: Spectral Data
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the aromatic proton and the amine protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, including the carbon bearing the trifluoromethyl group. |
| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group. |
| IR (Infrared) | Absorption bands for N-H stretching (amine), C-Cl stretching, and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is not extensively documented in peer-reviewed journals, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The most probable pathway involves the introduction of the amino group onto a pre-existing 2,6-dichloro-4-(trifluoromethyl)pyridine scaffold. This can be achieved through a two-step process: nitration followed by reduction.
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic pathway for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine.
Experimental Protocol (Hypothetical):
Step 1: Nitration of 2,6-Dichloro-4-(trifluoromethyl)pyridine
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To a stirred solution of 2,6-dichloro-4-(trifluoromethyl)pyridine in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
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The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine.
Step 2: Reduction of 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine
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The nitro compound from the previous step is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
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A reducing agent, such as iron powder and hydrochloric acid or stannous chloride in concentrated hydrochloric acid, is added portion-wise to the solution.
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The reaction mixture is heated at reflux for several hours until the reduction is complete.
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After cooling, the mixture is made alkaline with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography or recrystallization to yield 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine.
Applications in Drug Discovery and Agrochemical Research
The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can significantly improve a molecule's metabolic stability and binding affinity to its biological target. 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential biological activities.
General Workflow for Drug/Agrochemical Discovery:
The discovery process for new drugs or agrochemicals starting from a building block like 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine typically follows a structured workflow. This involves initial screening, lead optimization, and preclinical/field trials.
Figure 2: A generalized workflow for the discovery of new drugs or agrochemicals.
Safety and Handling
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a chemical compound that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
Table 3: General Safety Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
